![molecular formula C16H16ClNO4S B2887975 N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 362719-84-4](/img/structure/B2887975.png)
N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Overview
Description
N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Agricultural Applications : N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is structurally related to glyphosate, a widely used herbicide. Studies have focused on the development of glyphosate-tolerant crops, such as soybeans, which can withstand the application of the herbicide for improved weed control. Glyphosate works by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase) enzyme, crucial for the synthesis of aromatic amino acids in plants (Padgette et al., 1995).
Environmental Impact Assessment : Research has been conducted to understand the environmental impact of glyphosate and similar compounds. This includes studying the transport of these herbicides through soil and their potential to reach groundwater, as well as assessing the environmental safety of using glyphosate and its analogs in agriculture (Malone et al., 2004).
Biochemical Studies : Investigations into the biochemical effects of sulfonylurea herbicides, which are structurally similar to this compound, have been conducted. These studies explore how these herbicides affect the growth of soybean cells and bacteria by interfering with the biosynthesis of certain amino acids (Scheel & Casida, 1985).
Pharmacological Research : Compounds structurally related to this compound have been studied for their potential pharmacological effects. This includes research on thieno[2,3-b]pyridinones, which act as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological disorders (Buchstaller et al., 2006).
Chemical Synthesis and Characterization : Studies on novel inhibitors of enzymes like aldose reductase have been conducted using N-[[(substituted amino)phenyl]sulfonyl]glycines. These studies contribute to the development of potential therapeutic agents for diseases such as diabetes (Mayfield & Deruiter, 1987).
Crystallography and Material Science : Research has been done on crystalline structures involving phenylglycine derivatives, like (R)-phenylglycyl-(R)-phenylglycine, to understand their properties and potential applications in materials science (Akazome et al., 2000).
properties
IUPAC Name |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-6-8-13(9-7-11)23(21,22)18(10-16(19)20)15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYQZJDPWRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

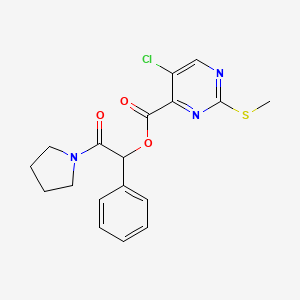
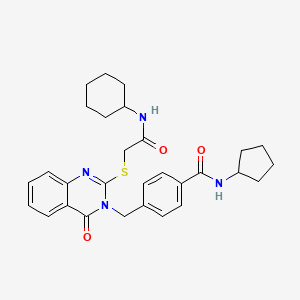
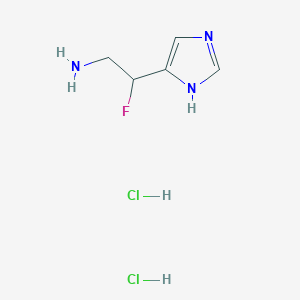
![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)
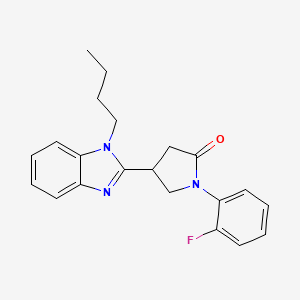
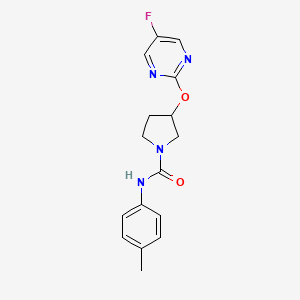
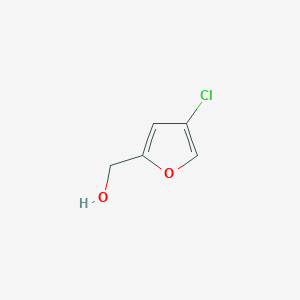
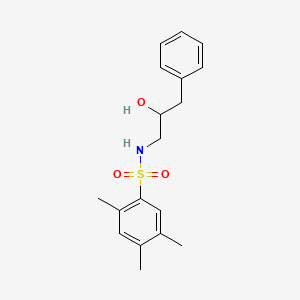

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
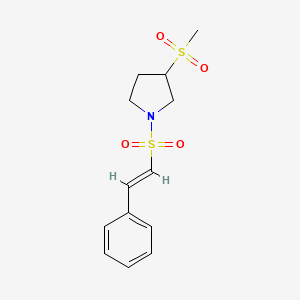
![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)